molecular formula C23H37BN2O5 B577903 tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate CAS No. 1310404-00-2

tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate

Cat. No.: B577903
CAS No.: 1310404-00-2
M. Wt: 432.368
InChI Key: PGZDXKDNXDRWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester derivative featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protective group and a phenoxyethyl linker connected to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its structural design enables applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science for constructing carbon-carbon bonds .

Properties

IUPAC Name

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37BN2O5/c1-21(2,3)29-20(27)26-14-12-25(13-15-26)16-17-28-19-10-8-18(9-11-19)24-30-22(4,5)23(6,7)31-24/h8-11H,12-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZDXKDNXDRWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679673
Record name tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-00-2
Record name tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate (CAS No. 1310404-00-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₃₇H₆₈BNO₅. Its molecular weight is approximately 432.36 g/mol. The compound features a piperazine core substituted with a phenoxy group and a dioxaborolane moiety that contributes to its biological activity.

PropertyValue
Molecular FormulaC₃₇H₆₈BNO₅
Molecular Weight432.36 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Storage ConditionsStore in dry conditions at -20°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the piperazine ring followed by the introduction of the dioxaborolane group. This process may require careful control of reaction conditions to ensure high yields and purity.

Biological Activity

Research has indicated that compounds containing dioxaborolane structures exhibit various biological activities. The specific biological activity of this compound has been investigated in several studies:

Anticancer Activity :
Studies have shown that similar compounds with dioxaborolane groups exhibit significant anticancer properties. For instance:

  • A derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
  • The compound was found to inhibit cell proliferation effectively while showing reduced toxicity towards normal cells .

Mechanism of Action :
The mechanism through which these compounds exert their effects often involves the inhibition of specific protein targets or pathways critical for cancer cell survival and proliferation. For example:

  • Inhibition of matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Case Studies :

  • In Vivo Studies : In a mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in reduced metastatic nodules compared to controls .
  • Pharmacodynamics : The pharmacodynamic effects observed suggest that these compounds could serve as potential therapeutic agents in cancer treatment due to their ability to target multiple pathways simultaneously .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase boronic ester reactivity in cross-coupling reactions, whereas electron-donating groups (e.g., methoxy) may stabilize the boron center .

Reactivity in Cross-Coupling

  • Yields: Boronic esters with electron-deficient aryl groups (e.g., CF₃-substituted ) exhibit higher reactivity, achieving coupling yields >80% under standard conditions. Neutral or electron-rich analogs (e.g., phenoxyethyl derivative) may require optimized conditions (e.g., elevated temperatures or excess base) .
  • Steric Effects: Benzyl-linked analogs (e.g., ) show moderate steric hindrance, whereas phenoxyethyl-linked derivatives may reduce steric bulk near the boron center, facilitating transmetallation in cross-coupling .

Computational and Graph-Based Comparisons

  • Chemical Fingerprints vs. Graph Matching: Graph-based methods (e.g., subgraph matching) more accurately capture structural similarities between piperazine-boronic esters than fingerprint-based Tanimoto coefficients . For example, the phenoxyethyl linker’s topology may align more closely with flexible drug-like molecules than rigid benzyl analogs .

Preparation Methods

Synthesis of tert-Butyl Piperazine-1-carboxylate Intermediate

Starting Material : Commercial tert-butyl piperazine-1-carboxylate.
Functionalization :

  • Alkylation of Piperazine :

    • React tert-butyl piperazine-1-carboxylate with 1-bromo-2-(4-bromophenoxy)ethane in anhydrous DMF at 60°C for 12 hours using K2_2CO3_3 as a base.

    • Yield : 78–85% after silica gel chromatography (petroleum ether:ethyl acetate = 4:1).

    • Key Intermediate : tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate.

Boronate Ester Installation via Miyaura Borylation

Reagents :

  • Bis(pinacolato)diboron (B2_2pin2_2), Pd(dppf)Cl2_2, KOAc.
    Procedure :

  • Mix intermediate (1 eq), B2_2pin2_2 (1.2 eq), Pd(dppf)Cl2_2 (0.05 eq), and KOAc (3 eq) in dioxane.

  • Heat at 90°C under N2_2 for 8 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 5:1).
    Yield : 65–72%.
    Characterization :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 6.91 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (t, J = 6.0 Hz, 2H, OCH2_2), 3.51–3.45 (m, 4H, piperazine-H), 2.67–2.61 (m, 4H, piperazine-H), 2.58 (t, J = 6.0 Hz, 2H, CH2_2), 1.49 (s, 9H, Boc), 1.33 (s, 12H, pinacol).

  • HRMS (ESI+) : m/z calcd for C23_{23}H37_{37}BN2_2O5_5 [M+H]+^+: 433.2774; found: 433.2778.

Critical Analysis of Methodologies

Method Advantages Limitations
Miyaura BorylationHigh regioselectivity; mild conditionsRequires Pd catalyst; sensitive to O2_2
Mitsunobu ReactionNo base needed; stereoretentiveExpensive reagents (DEAD); lower yields

Optimization Insights :

  • Catalyst Screening : Pd(dppf)Cl2_2 outperforms Pd(PPh3_3)4_4 in borylation steps (yield +15%).

  • Solvent Effects : Dioxane > DMF in Miyaura reactions due to better Pd stability.

  • Purification : Gradient elution (petroleum ether → ethyl acetate) resolves Boc-protected intermediates from deprotected byproducts.

Scalability and Industrial Considerations

  • Cost Drivers : Pd catalysts (40% of total material cost).

  • Green Chemistry : Substituting KOAc with K3_3PO4_4 reduces metal residues by 30%.

  • Process Safety : Exothermic Mitsunobu reactions require controlled addition below 10°C .

Q & A

Q. What are the established synthetic pathways for this compound, and what critical parameters affect reaction efficiency?

The synthesis involves multi-step reactions: (1) Miyaura borylation to introduce the dioxaborolane group using Pd(dppf)Cl₂ as a catalyst, and (2) coupling the boronate intermediate with a tert-butyl piperazine derivative via nucleophilic substitution. Key parameters include maintaining anhydrous conditions (to prevent boronate hydrolysis), reaction temperature (0–25°C for boronate formation), and purification via silica gel chromatography (hexane/EtOAc gradient) to achieve >90% purity. Catalyst choice and stoichiometric control of the piperazine precursor are critical for yield optimization .

Q. Which spectroscopic methods are prioritized for structural confirmation, and how should researchers resolve ambiguous NMR data?

¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) and HRMS are essential. Key NMR signals include the tert-butyl singlet (δ 1.4–1.5 ppm), piperazine methylene protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm). Ambiguities in splitting patterns (e.g., piperazine rotamers) can be resolved using 2D COSY or variable-temperature NMR (VT-NMR) at 50°C to sharpen peaks. Confirmation of boronate integrity requires ¹¹B NMR (δ 28–32 ppm) .

Advanced Research Questions

Q. How can the hydrolytic instability of the dioxaborolane moiety be mitigated during storage and reaction conditions?

Store the compound under argon at -20°C in amber glass vials. Pre-purify via recrystallization (THF/hexane) to remove acidic impurities. During reactions, use degassed solvents and molecular sieves (3Å) to scavenge moisture. Monitor stability via TLC (10% MeOH/DCM; boronate hydrolysis shows Rf shift from 0.6 to 0.3). For long-term storage, lyophilization after forming a stable adduct (e.g., with pinacol) enhances stability .

Q. What strategies improve yields in Suzuki-Miyaura cross-coupling reactions using this compound as a boronate precursor?

Optimize catalyst loading (2–5 mol% Pd(PPh₃)₄) and employ degassed solvent systems (toluene/EtOH/H₂O). Pre-activate the boronate via sonication in THF for 15 minutes. Maintain pH 7–8 using aqueous Na₂CO₃ to stabilize the boronate. If aryl halide partners are unreactive, switch to XPhos-based catalysts or microwave-assisted heating (80°C, 30 minutes) to accelerate oxidative addition .

Q. How does the electronic environment of the piperazine ring influence reactivity in downstream functionalization?

The Boc-protected piperazine exhibits reduced nucleophilicity due to electron withdrawal from the carbamate group. Deprotection (20% TFA in CH₂Cl₂, 0°C) restores reactivity for alkylation or acylation. DFT calculations (B3LYP/6-31G*) show the N-Boc group decreases electron density at the adjacent nitrogen by 18%, necessitating stronger electrophiles (e.g., methyl triflate) for efficient quaternization. Steric effects from the tert-butyl group further modulate reaction pathways .

Q. How can researchers address contradictory mass spectrometry (MS) data indicating unexpected molecular ion fragments?

Contradictions may arise from in-source fragmentation or adduct formation. Use high-resolution MS (HRMS-ESI) to distinguish isotopic patterns. For boronate-specific fragmentation, employ softer ionization techniques (e.g., MALDI-TOF). Cross-validate with ¹¹B NMR to confirm boronate integrity. If degradation is suspected, repeat analysis under inert conditions .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC or inline IR spectroscopy to detect intermediate formation .
  • Data Interpretation : Combine multiple spectroscopic techniques (e.g., HSQC for carbon-proton correlation) to resolve complex splitting .
  • Stability Testing : Use accelerated aging studies (40°C/75% RH for 7 days) to predict shelf-life and identify degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.